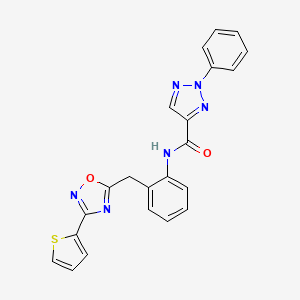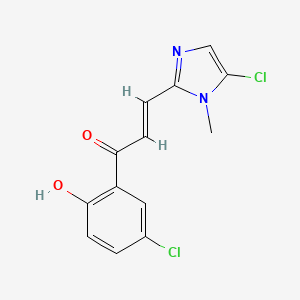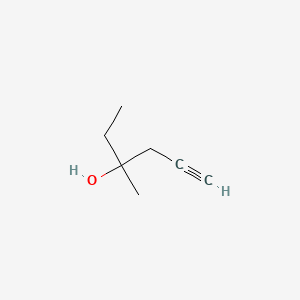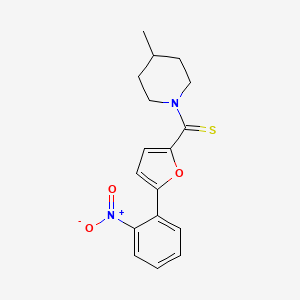![molecular formula C19H21N3O B2985672 N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide CAS No. 2094230-28-9](/img/structure/B2985672.png)
N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide, commonly known as CMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMDP is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.
作用機序
The mechanism of action of CMDP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. CMDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, which is a neurotransmitter involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
CMDP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. CMDP has also been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
CMDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent pharmacological activity at low concentrations, which makes it a valuable tool for studying the mechanisms of action of various drugs and receptors. However, CMDP also has some limitations. It is a toxic compound that can cause harm if not handled properly. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of CMDP. One possible direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, depression, and epilepsy. Another direction is to study its interactions with other drugs and receptors in the body to gain a better understanding of its mechanism of action. Additionally, the development of new synthesis methods for CMDP could lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Conclusion:
In conclusion, CMDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits a wide range of pharmacological activities and has been extensively studied for its biochemical and physiological effects. CMDP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CMDP, which could lead to the discovery of new therapeutic agents and a better understanding of its mechanism of action.
合成法
The synthesis of CMDP involves a multi-step process that includes the reaction of 3-(dimethylamino)benzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with phenylacetic acid. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
CMDP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of pharmacological activities including analgesic, anti-inflammatory, anticonvulsant, and antidepressant effects. CMDP has also been shown to possess potent antitumor activity against various cancer cell lines.
特性
IUPAC Name |
N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)18-10-6-7-16(15-18)11-12-19(23)22(14-13-20)17-8-4-3-5-9-17/h3-10,15H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHAEDUIWCOMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCC(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)
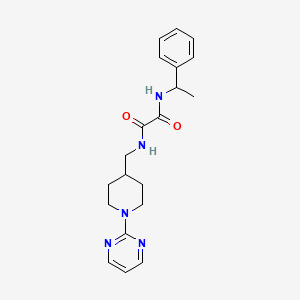
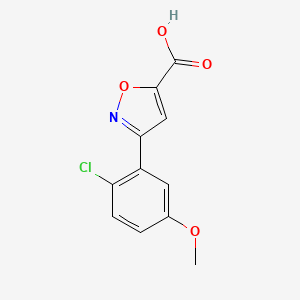
![3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2985597.png)
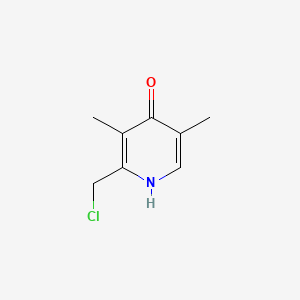
![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)
![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2985604.png)

